molecular formula C10H19FN2O2 B15238456 tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15238456
M. Wt: 218.27 g/mol
InChI Key: WWJQJSHXCBBXRO-HTQZYQBOSA-N
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Description

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the aminomethyl group: This step can involve reductive amination reactions.

    Protection of the amine group: The tert-butyl group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3R,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl(3R,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
  • tert-Butyl(3R,4S)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl(3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1

InChI Key

WWJQJSHXCBBXRO-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN

Origin of Product

United States

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